molecular formula C9H15F2NO2 B13156107 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid

2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid

Katalognummer: B13156107
Molekulargewicht: 207.22 g/mol
InChI-Schlüssel: GWRIJPWWHDGEPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid is a fluorinated organic compound with the molecular formula C9H15F2NO2 and a molecular weight of 207.22 g/mol . This compound is characterized by the presence of two fluorine atoms and a piperidine ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid typically involves the nucleophilic substitution of a suitable precursor with fluorinating agents. One common method includes the reaction of 2,2-difluoropropanoic acid with 4-methylpiperidine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated alcohols, amines, and substituted piperidines .

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propanoic acid is unique due to its specific combination of fluorine atoms and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H15F2NO2

Molekulargewicht

207.22 g/mol

IUPAC-Name

2,2-difluoro-3-(4-methylpiperidin-1-yl)propanoic acid

InChI

InChI=1S/C9H15F2NO2/c1-7-2-4-12(5-3-7)6-9(10,11)8(13)14/h7H,2-6H2,1H3,(H,13,14)

InChI-Schlüssel

GWRIJPWWHDGEPJ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)CC(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.